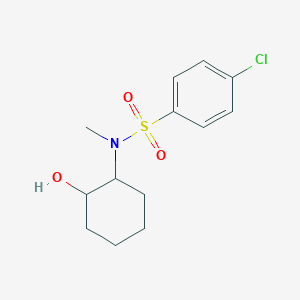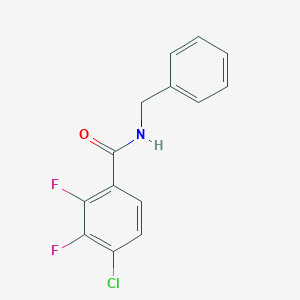![molecular formula C14H13Cl2F3N2O2S B4623612 1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)
1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multistep reactions, including condensation and sulfenylation processes. For example, a method for synthesizing pyrazole derivatives involves the reaction of phloroglucinol with chlorosulfonic acid, followed by condensation reactions under specific conditions to yield various pyrazol-5-ol derivatives with high yields and under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. For instance, certain pyrazole compounds have been characterized to determine their crystal and molecular structures, providing insights into their geometry, electronic structure, and molecular interactions (Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, including acetylation and sulfenylation, which modify their chemical properties. These reactions can introduce various functional groups, affecting the compound's reactivity and potential applications. For example, acetylated derivatives of pyrazole compounds have been synthesized to study their structure and properties, highlighting the impact of acetylation on the compound's chemical behavior (Kusakiewicz-Dawid et al., 2007).
Scientific Research Applications
Catalytic Synthesis Advancements
Research demonstrates the utilization of related pyrazole derivatives in catalytic synthesis, highlighting an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives. This process offers excellent yields, simplicity, and eco-friendly conditions, indicating the potential of similar compounds in catalysis and synthesis processes (Karimi-Jaberi et al., 2012).
Antihyperglycemic Agents
A study related to the synthesis and structure-activity relationship of pyrazolone derivatives, including those with trifluoromethyl groups, identified potent antihyperglycemic agents. This research suggests the applicability of similar chemical structures in developing new classes of antihyperglycemic drugs (Kees et al., 1996).
Electrophilic Activation in Synthesis
Investigation into the electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyrazines and thiazoles, suggests the potential for related chemical structures in facilitating the synthesis of complex molecules through improved reactivity and yields (Klumpp et al., 2000).
Anti-Inflammatory and Anticancer Potentials
Research on celecoxib derivatives, which share a similar structural motif, indicated potential anti-inflammatory, analgesic, and anticancer activities. These findings open avenues for using related pyrazole derivatives in therapeutic applications (Küçükgüzel et al., 2013).
Fluorescent Property Applications
The synthesis of 1,3,5-triaryl-2-pyrazolines, which could be structurally related, demonstrated fluorescence properties in the blue region of the visible spectrum. This suggests potential applications in materials science for the development of fluorescent materials (Hasan et al., 2011).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N2O2S/c1-8-5-13(23,14(17,18)19)21(20-8)12(22)7-24-6-9-2-3-10(15)4-11(9)16/h2-4,23H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOPISRYPYFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CSCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorobenzyl)sulfanyl]-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)


![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)


![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)